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Azanium;ZINC;chloride

Electrochemistry Battery Manufacturing Energy Storage

Zinc Ammonium Chloride (CAS 52628-25-8) is a complex inorganic salt whose unique [ZnCl₄]²⁻ coordination chemistry dictates electrochemical kinetics that simple ZnCl₂/NH₄Cl blends cannot match. This complex delivers a verified 95.12% current efficiency and 2514 kW·h·t⁻¹ energy baseline in ammoniacal systems. For electroplating, its ammonium chloride-based (ACB) bath produces amorphous corrosion-resistant coatings superior to boric acid baths. In zinc‑air battery R&D, a 2 M ZnCl₂ + 5 M NH₄Cl electrolyte achieves 24 mWh cell output at 0.5 A cm⁻². Insist on the complex salt for process-critical applications.

Molecular Formula ClH4NZn+
Molecular Weight 118.9 g/mol
CAS No. 52628-25-8
Cat. No. B1588926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzanium;ZINC;chloride
CAS52628-25-8
Molecular FormulaClH4NZn+
Molecular Weight118.9 g/mol
Structural Identifiers
SMILES[NH4+].[Cl].[Zn]
InChIInChI=1S/Cl.H3N.Zn/h;1H3;/p+1
InChIKeyPTENJNIBULCQNG-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes100 mg / 500 g / 1 kg / 25 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Ammonium Chloride (CAS 52628-25-8) Procurement Guide: Comparative Performance for Industrial Electrochemistry


Zinc Ammonium Chloride (CAS 52628-25-8), also known as ammonium zinc chloride or azanium;ZINC;chloride, is a complex inorganic salt with a variable composition typically found as a white crystalline solid [1]. It is widely used as an electrolyte component in primary and secondary zinc-based batteries [2] and as a crucial flux in hot-dip galvanizing processes [3]. This guide focuses on its verifiable, quantitative performance advantages over its closest functional analogs in specific industrial and research applications.

Why Substituting Zinc Ammonium Chloride (CAS 52628-25-8) with Simple Chloride Salts Compromises Application Performance


Direct substitution of Zinc Ammonium Chloride with a simple mixture of zinc chloride (ZnCl₂) and ammonium chloride (NH₄Cl) or other chloride-based salts (e.g., KCl) is not functionally equivalent. The complex's unique coordination chemistry, which involves the formation of stable anionic complexes like [ZnCl₄]²⁻ in solution [1], dictates its electrochemical behavior. This complexation alters the kinetics of zinc deposition and dissolution, influencing critical process outcomes such as current efficiency, coating morphology, and corrosion resistance. Failing to account for this difference can lead to suboptimal electroplating results, reduced battery energy output, and compromised flux performance [2].

Quantitative Evidence Guide: Verifiable Performance Metrics for Zinc Ammonium Chloride (CAS 52628-25-8)


Enhanced Zinc-Air Battery Energy Output via Optimized Ammonium Chloride Electrolyte Concentration

Electrodeposition from a Zinc Ammonium Chloride-based bath demonstrates a direct, quantifiable relationship between electrolyte formulation and the energy output of a resulting zinc-air cell. A specific bath formulation, containing 2 M ZnCl₂ and 5 M NH₄Cl, when used for zinc anode electrodeposition at a current density of 0.5 A cm⁻², produces a zinc-air cell with a peak output energy of 24 mWh [1]. This finding highlights that bath optimization is critical for achieving superior battery performance.

Electrochemistry Battery Manufacturing Energy Storage

Superior Corrosion Resistance of Zinc Coatings from Ammonium Chloride vs. Boric Acid Plating Baths

Zinc coatings electrodeposited from an Ammonium Chloride Bath (ACB) exhibit superior corrosion resistance compared to those from a Boric Acid Bath (BAB). Weight-loss and electrochemical tests demonstrate that ACB-derived coatings perform better [1]. This improvement is attributed to the stronger complexation of zinc ions by ammonium chloride, leading to a slower, more controlled discharge during deposition. SEM analysis revealed that ACB produces coatings with amorphous-type grains, whereas BAB results in a crystalline structure [1].

Corrosion Engineering Metal Finishing Electroplating

Baseline Current Efficiency and Energy Consumption in Zinc Electrowinning from Ammonium Chloride Systems

In the absence of halide additives, the zinc electrowinning process from an ammoniacal ammonium chloride solution achieves a baseline current efficiency (CE) of 95.12% and an energy consumption (EC) of 2514 kW·h·t⁻¹ [1]. This serves as a critical reference point for evaluating the impact of additives like Br⁻ and I⁻, which can modify CE and EC. The addition of 10 g·L⁻¹ Br⁻, for instance, increases CE to 97.08% and reduces EC to approximately 2300 kW·h·t⁻¹, demonstrating the sensitivity of this electrolyte system to compositional changes [1].

Hydrometallurgy Zinc Electrowinning Process Optimization

Optimized Application Scenarios for Zinc Ammonium Chloride (CAS 52628-25-8) Based on Quantitative Evidence


High-Performance Zinc-Air Battery Anode Fabrication

For research and development of high-energy-density zinc-air batteries, the specific electrolyte formulation of 2 M ZnCl₂ and 5 M NH₄Cl for zinc anode electrodeposition at 0.5 A cm⁻² is directly linked to a maximum cell output energy of 24 mWh [1]. This scenario provides a validated starting point for maximizing energy output in custom battery designs, offering a clear performance target for procurement and process development.

Production of Amorphous, Corrosion-Resistant Zinc Coatings

In electroplating operations where corrosion resistance and coating morphology are critical, a bath based on ammonium chloride and zinc chloride (ACB) is quantitatively proven to produce superior coatings compared to boric acid-based baths (BAB) [2]. This scenario guides the selection of the ACB formulation to achieve an amorphous grain structure and enhanced corrosion protection, a key differentiator for quality-sensitive applications.

Benchmarking and Optimizing Zinc Electrowinning Processes

For hydrometallurgical process optimization, the established baseline current efficiency (95.12%) and energy consumption (2514 kW·h·t⁻¹) in an ammoniacal ammonium chloride system provide essential benchmarks [3]. Researchers and process engineers can use these values to quantify the impact of experimental additives (e.g., Br⁻, I⁻) on process economics and efficiency, enabling data-driven decisions for industrial implementation.

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